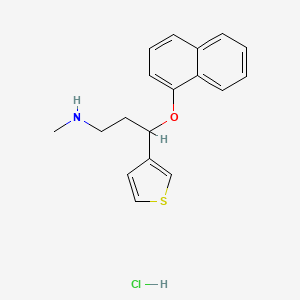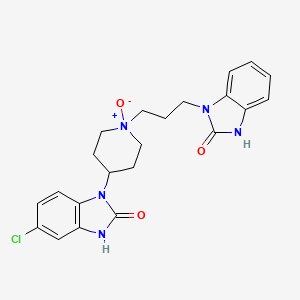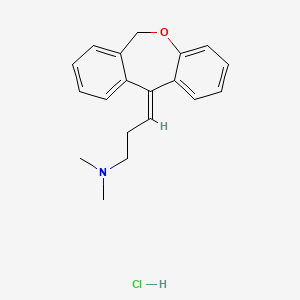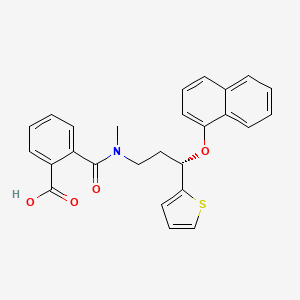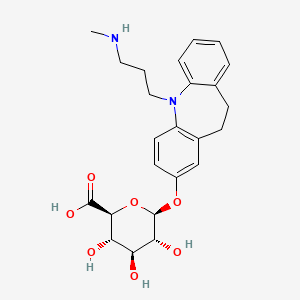
蒽醌相关化合物 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .
Synthesis Analysis
Anthraquinone is prepared commercially by oxidation of anthracene or condensation of benzene and phthalic anhydride, followed by dehydration of the condensation product . A new series of anthraquinone-linked cyclopentanone derivatives have been synthesized using the grindstone method .
Molecular Structure Analysis
Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
Chemical Reactions Analysis
Anthraquinones and its derivatives are versatile organic compounds that can be used for various electrochemical applications, such as flow batteries, supercapacitors, and sensors .
Physical And Chemical Properties Analysis
Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .
科学研究应用
Anticancer Agents
Anthraquinones have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . They inhibit cancer progression by targeting essential cellular proteins . New anthraquinone analogues have been developed in recent years as anticancer agents .
Treatment of Drug-Resistant Cancers
The emergence of drug-resistant cancers warrants the development of new anticancer agents . Research endeavors towards new anthraquinone-based compounds are increasing rapidly . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
Targeting Key Proteins in Cancer Cells
Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . This includes key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases and G-quadruplexes involved in the viability of cancer cells .
PEG-Based Delivery of Anthraquinones
Developments in PEG-based delivery of anthraquinones have been made . This method can potentially improve the delivery and effectiveness of anthraquinone-based compounds in treating various diseases .
Treatment of Various Diseases
Anthraquinones are widely used in the treatment of various diseases . Many compounds having anthraquinone core ring are used in clinics, including daunorubicin, doxorubicin, valrubicin, mitoxantrone in the treatment of cancer and diacerein in the treatment of osteoarthritis .
Antimalarial Agents
Anthraquinones display a plethora of biological activities, and are used as antimalarials . This shows the versatility of anthraquinones in treating a variety of diseases .
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Anthraquinone Related Compound 1 involves the oxidation of 1,5-dihydroxyanthraquinone to form the target compound.", "Starting Materials": [ "1,5-dihydroxyanthraquinone", "Oxidizing agent (such as potassium permanganate or sodium dichromate)", "Solvent (such as acetic acid or dichloromethane)", "Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "1. Dissolve 1,5-dihydroxyanthraquinone in a suitable solvent.", "2. Add a catalytic amount of acid to the mixture.", "3. Slowly add the oxidizing agent to the reaction mixture while stirring.", "4. Continue stirring the mixture for a specified time until the reaction is complete.", "5. Extract the product using a suitable method (such as filtration or extraction).", "6. Purify the product by recrystallization or chromatography." ] } | |
CAS 编号 |
17062-54-3 |
分子式 |
C30H22O6 |
分子量 |
478.51 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





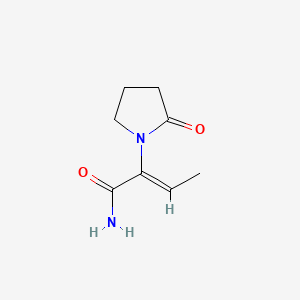
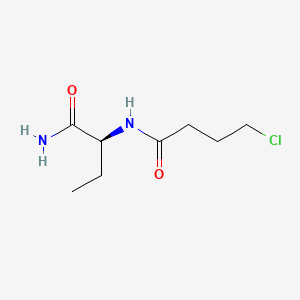
![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
